An In-depth Technical Guide to 4-Benzyloxycarbonylphenylboronic Acid: Properties, Applications, and Experimental Considerations
An In-depth Technical Guide to 4-Benzyloxycarbonylphenylboronic Acid: Properties, Applications, and Experimental Considerations
This guide provides a comprehensive technical overview of 4-benzyloxycarbonylphenylboronic acid, a versatile reagent pivotal to modern synthetic chemistry. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data sheet to offer field-proven insights into the compound's properties, its critical role in catalysis, and the rationale behind its handling and analysis.
Introduction: A Key Player in Carbon-Carbon Bond Formation
4-Benzyloxycarbonylphenylboronic acid (BzOOC-Ph-B(OH)₂) has emerged as a highly valuable building block in organic synthesis. Its utility is most profoundly demonstrated in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology that has revolutionized the construction of biaryl and polyaryl structures.[1][2] These structural motifs are central to numerous pharmaceuticals, agrochemicals, and advanced materials.[1] The compound's unique architecture, featuring a boronic acid moiety for coupling and a benzyloxycarbonyl group that can serve as a protected carboxylic acid, offers chemists a powerful tool for intricate molecular engineering. This guide will dissect its fundamental physicochemical properties, reactivity, and the practical considerations essential for its successful application.
Compound Identification and Structural Properties
A precise understanding of a reagent begins with its fundamental identifiers and structure.
Caption: Chemical structure of 4-benzyloxycarbonylphenylboronic acid.
Table 1: Compound Identification
| Identifier | Value | Source(s) |
|---|---|---|
| Chemical Name | 4-(Benzyloxycarbonyl)phenylboronic acid | [1] |
| Synonyms | 4-(Benzyloxycarbonyl)benzeneboronic acid, 4-Carbobenzoxyphenylboronic acid, Benzyl 4-boronobenzoate | [1][3][4] |
| CAS Number | 184000-11-1 | [1][3][4] |
| Molecular Formula | C₁₄H₁₃BO₄ | [1][4][5] |
| Molecular Weight | 256.06 g/mol |[1][3][4] |
Physicochemical Properties: A Summary
The physical state and stability of the compound dictate its handling, storage, and application. The data below is aggregated from various commercial and database sources.
Table 2: Key Physicochemical Data
| Property | Value | Notes & Rationale | Source(s) |
|---|---|---|---|
| Appearance | White to off-white crystalline powder | Typical for purified arylboronic acids. Color variation can indicate impurities. | [1] |
| Melting Point | 192 °C to 205 °C | A range is reported, which is common for boronic acids. This variation can be attributed to purity levels and the presence of cyclic anhydrides (boroxines), which form via intermolecular dehydration. | [1][3][4] |
| Predicted pKa | 7.99 ± 0.16 | This value reflects the Lewis acidity of the boron center, crucial for its reactivity and interaction with bases in catalytic cycles. | [3][4] |
| Storage Conditions | 2 - 8 °C, under inert gas (Nitrogen/Argon) | Refrigeration and inert atmosphere are critical to minimize thermal degradation and prevent slow oxidation or hydrolysis. |[1][3][4] |
Solubility Profile
Spectroscopic and Analytical Characterization
Proper characterization is essential to confirm identity and purity. Below are the expected spectroscopic signatures for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton spectrum is the primary tool for structural confirmation. In a solvent like DMSO-d₆, one would expect distinct signals:
-
Aromatic protons of the phenylboronic acid moiety will appear as two doublets in the ~7.8-8.1 ppm region.
-
The five protons of the benzyl group will show a multiplet around 7.3-7.5 ppm.
-
A characteristic singlet for the benzylic methylene (-CH₂-) protons will be observed around 5.4 ppm.
-
A broad singlet corresponding to the boronic acid hydroxyl (-B(OH)₂) protons will also be present, often around 8.3 ppm, which can exchange with D₂O.
-
-
¹³C NMR: The carbon spectrum will corroborate the structure, showing signals for the ester carbonyl (~165 ppm), the carbon atom attached to boron (~135 ppm, often broad), and distinct signals for the aromatic carbons of both ring systems.
Infrared (IR) Spectroscopy
The IR spectrum provides a fingerprint of the functional groups present. Key absorption bands to expect include:
-
O-H Stretch: A broad band in the 3200-3500 cm⁻¹ region, characteristic of the boronic acid hydroxyl groups.
-
Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption band around 1720-1740 cm⁻¹ for the ester carbonyl group.
-
Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.
-
B-O Stretch: A strong band typically found around 1350 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) is particularly useful for verifying the elemental composition.
Table 3: Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 257.09798 |
| [M+Na]⁺ | 279.07992 |
| [M-H]⁻ | 255.08342 |
| [M+NH₄]⁺ | 274.12452 |
Data sourced from PubChem.[5]
Chemical Reactivity and Applications
Stability and the Formation of Boroxines
A critical aspect of boronic acid chemistry is the propensity to undergo reversible self-condensation to form cyclic trimeric anhydrides known as boroxines.[7]
This equilibrium is influenced by factors like water content, temperature, and solvent. The presence of boroxines can sometimes affect reaction kinetics, although they are typically competent coupling partners in Suzuki reactions as they readily hydrolyze back to the monomeric boronic acid under the basic reaction conditions. The "contains varying amounts of Anhydride" note on many commercial products refers to this phenomenon.[3]
The Suzuki-Miyaura Coupling Reaction
The primary application of 4-benzyloxycarbonylphenylboronic acid is as a coupling partner in the Suzuki-Miyaura reaction.[1] This reaction enables the formation of a C-C bond between the boronic acid's phenyl ring and an aryl or vinyl halide/triflate.
The reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) complex.
-
Transmetalation: This is the crucial step where the boronic acid participates. The boronic acid must first be activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species [B(OH)₃R]⁻.[2] This boronate then transfers its organic group (the 4-benzyloxycarbonylphenyl moiety) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new biaryl product and regenerating the Pd(0) catalyst.
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Applications in Research and Development
-
Drug Discovery: This compound is a vital intermediate for synthesizing complex molecules with potential therapeutic activity, including targeted cancer therapies.[1][8] The biaryl core is a common pharmacophore, and the protected carboxyl group allows for subsequent functionalization, such as amide bond formation, to improve pharmacokinetic properties.
-
Materials Science: It is employed in creating advanced polymers and nanomaterials where tailored electronic or photophysical properties are desired.[1]
-
Organic Synthesis: Beyond biaryls, it serves as a building block for a wide range of complex natural products and other high-value organic molecules.[1]
Experimental Protocols and Workflows
Adherence to validated protocols is paramount for reproducible results.
General Workflow for Compound Characterization
A systematic approach ensures the quality of the reagent before its use in a reaction.
Caption: Standard workflow for the analytical characterization of the reagent.
Protocol: Purity Determination by Reverse-Phase HPLC
Rationale: This method is chosen for its ability to separate the target compound from potential organic impurities and early-eluting polar species like boric acid. A C18 column provides excellent retention for the aromatic structure.
-
System Preparation:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Acetonitrile (ACN) with 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 254 nm.
-
Column Temperature: 30 °C.
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of 4-benzyloxycarbonylphenylboronic acid.
-
Dissolve in 1 mL of ACN/Water (1:1) to create a 1 mg/mL stock solution. Vortex to ensure complete dissolution.
-
-
Injection and Gradient:
-
Inject 5 µL of the sample solution.
-
Run a linear gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
-
Data Analysis:
-
Integrate the peak corresponding to the product. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
-
Safety and Handling
As a laboratory chemical, 4-benzyloxycarbonylphenylboronic acid requires careful handling.
-
Hazards: It is classified as an irritant (Xi) and harmful (Xn).[3][4] It can cause skin, eye, and respiratory irritation.[4][9]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing safety glasses, a lab coat, and chemical-resistant gloves.[9]
-
Spill & Disposal: In case of a spill, use dry cleanup procedures to avoid generating dust.[9] Dispose of the chemical waste in accordance with local and national regulations.
Conclusion
4-Benzyloxycarbonylphenylboronic acid is more than just a catalog chemical; it is a sophisticated tool for modern organic synthesis. Its well-defined physicochemical properties, combined with its robust reactivity in the Suzuki-Miyaura coupling, make it indispensable for the construction of complex molecular architectures. A thorough understanding of its characteristics, from melting point and pKa to its tendency to form boroxines, empowers researchers to utilize it with greater precision and efficacy, ultimately accelerating innovation in drug discovery and materials science.
References
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Synthesis of 12: (a) (4‐(Ethoxycarbonyl)phenyl)boronic acid (22)... - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]
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Supporting Information. (n.d.). Retrieved January 4, 2026, from [Link]
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4-(benzyloxycarbonyl)phenylboronic acid (C14H13BO4) - PubChemLite. (n.d.). Retrieved January 4, 2026, from [Link]
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Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
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Organic Syntheses Procedure. (n.d.). Retrieved January 4, 2026, from [Link]
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4-(Methoxycarbonyl)benzeneboronic acid - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). Retrieved January 4, 2026, from [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]
- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 873-886.
- Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119.
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4-Carboxyphenylboronic Acid. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]
- Thomas, A. M., et al. (2015). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Tetrahedron Letters, 56(34), 4875-4877.
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Benzylboronic acid or boronate synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]
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Table of Characteristic IR Absorptions. (n.d.). Retrieved January 4, 2026, from [Link]
- A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield. (2017). Google Patents.
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4-Benzyloxybenzoic acid. (n.d.). NIST WebBook. Retrieved January 4, 2026, from [Link]
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4-Methoxyphenylboronic acid. (n.d.). SpectraBase. Retrieved January 4, 2026, from [Link]
- Kütt, A., et al. (2018). pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters, 59(42), 3738-3747.
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pKa Values for Organic and Inorganic Bronsted Acids at 25°C. (n.d.). Retrieved January 4, 2026, from [Link]
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4-[(2-Fluorobenzyl)oxy]phenylboronic acid - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). Retrieved January 4, 2026, from [Link]
-
Benzoic acid, 4-(phenylazo)-. (n.d.). NIST WebBook. Retrieved January 4, 2026, from [Link]
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